

In-Depth Technical Guide: (2S)-N,N-dimethylpyrrolidine-2-carboxamide

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Compound of Interest

Compound Name: (2S)-N,N-dimethylpyrrolidine-2-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-N,N-dimethylpyrrolidine-2-carboxamide, also known as N,N-Dimethyl-L-prolinamide, is a chiral organic compound derived from the natural amino acid L-proline. Its rigid pyrrolidine ring and stereospecific nature make it a valuable building block and ligand in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and characterization, with a focus on its application in organic chemistry.

Chemical Structure and Identifiers

The chemical structure of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** is characterized by a pyrrolidine ring with a dimethylcarboxamide group attached to the second carbon atom in the (S)-configuration.

Molecular Formula: C₇H₁₄N₂O[1][2]

Key Identifiers:

- IUPAC Name: **(2S)-N,N-dimethylpyrrolidine-2-carboxamide**[1]
- CAS Number: 29802-22-0[1]

- SMILES: CN(C)C(=O)[C@@H]1CCCN1[1]
- InChI: InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1[1]
- InChIKey: MLLMAIJXIZOSFS-LURJTMIESA-N[1]

Synonyms:

- N,N-Dimethyl-L-prolinamide[1]
- L-Proline dimethylamide[1]
- (S)-2-(N,N-dimethylcarbamoyl)pyrrolidine[1]
- H-Pro-NMe2[1]

Physicochemical Properties

A summary of the key physicochemical properties of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** is presented in the table below.

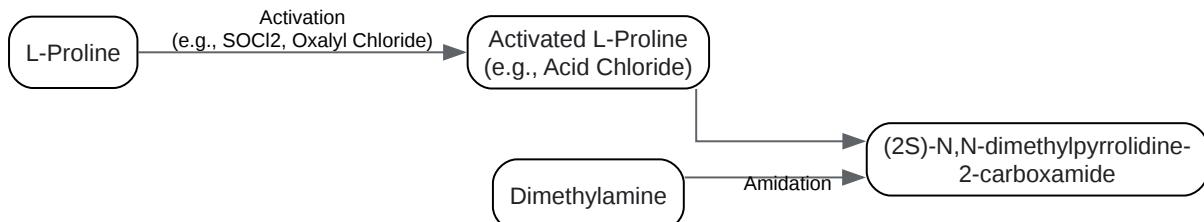
Property	Value	Reference
Molecular Weight	142.20 g/mol	[1]
Monoisotopic Mass	142.110613074 Da	[1]
XlogP (predicted)	-0.3	[1]
Topological Polar Surface Area	32.3 Å ²	[1]

Synthesis

The synthesis of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** typically involves the amidation of L-proline with dimethylamine. This can be achieved through various methods, often requiring the activation of the carboxylic acid group of L-proline to facilitate the reaction with the less nucleophilic dimethylamine.

General Synthesis Scheme

A common synthetic approach involves the reaction of an activated L-proline derivative with dimethylamine. The activation of the carboxylic acid can be achieved using coupling agents or by converting it to a more reactive species like an acid chloride.



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Caption: General workflow for the synthesis of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide**.

Experimental Protocol: Amidation of L-Proline

While a specific detailed protocol for the synthesis of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** was not found in the immediate search results, a general procedure for the amidation of L-proline can be adapted. One common method involves the use of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or the formation of an acid chloride followed by reaction with dimethylamine.

Materials:

- L-proline
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Dimethylamine (solution in THF or as a gas)
- Base (e.g., Triethylamine)
- Anhydrous sodium sulfate or magnesium sulfate

- Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure (Acid Chloride Method):

- Activation of L-Proline: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-proline in an anhydrous solvent (e.g., DCM). Cool the suspension in an ice bath.
- Slowly add a slight excess of thionyl chloride or oxalyl chloride dropwise to the suspension.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or disappearance of starting material).
- Remove the solvent and excess reagent under reduced pressure to obtain the crude L-proline acid chloride.
- Amidation: Dissolve the crude L-proline acid chloride in an anhydrous solvent (e.g., THF).
- Cool the solution in an ice bath and slowly add a solution of dimethylamine (approximately 2 equivalents) in THF. An excess of a non-nucleophilic base like triethylamine can also be added to scavenge the HCl produced.
- Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
- Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford pure **(2S)-N,N-dimethylpyrrolidine-2-carboxamide**.

Spectroscopic Characterization

The structure of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data was not available in the initial search, the expected NMR signals can be predicted based on the structure.

¹H NMR:

- Signals corresponding to the two N-methyl groups.
- A multiplet for the proton at the chiral center (C2).
- Multiplets for the protons on the pyrrolidine ring (C3, C4, and C5).
- A signal for the N-H proton of the pyrrolidine ring.

¹³C NMR:

- Signals for the two N-methyl carbons.
- A signal for the carbonyl carbon of the amide.
- Signals for the five carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

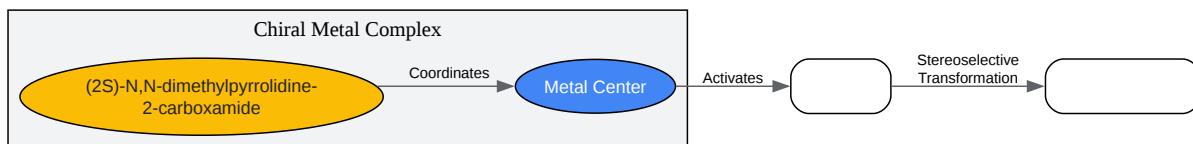
- Expected Molecular Ion (M⁺): m/z = 142.11
- Predicted [M+H]⁺: m/z = 143.11789[3]
- Predicted [M+Na]⁺: m/z = 165.09983[3]

Applications in Asymmetric Synthesis

(2S)-N,N-dimethylpyrrolidine-2-carboxamide and its derivatives are widely employed as chiral ligands and organocatalysts in a variety of asymmetric transformations. The pyrrolidine scaffold provides a rigid chiral environment that can effectively control the stereochemical outcome of a reaction.

Role as a Chiral Ligand

When coordinated to a metal center, the nitrogen and oxygen atoms of the carboxamide group can act as a bidentate ligand. The stereochemistry of the pyrrolidine ring then directs the approach of substrates to the metal, leading to high enantioselectivity.



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Caption: Role of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** as a chiral ligand.

Biological Activity

While many derivatives of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** have been investigated for a wide range of biological activities, including as antiviral and antiplasmodial agents, there is limited information available on the specific biological activity of the parent compound itself. Its primary utility reported in the scientific literature is in the field of chemical synthesis. Therefore, no signaling pathway diagrams are included in this guide.

Safety and Handling

Based on available information, **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** is classified with the following hazards:

- GHS Classification: Skin Corrosion/Irritation (Category 1C), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[[1](#)]
- Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[[1](#)]

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or a fume hood.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.

Conclusion

(2S)-N,N-dimethylpyrrolidine-2-carboxamide is a versatile chiral building block with significant applications in asymmetric synthesis. Its straightforward synthesis from L-proline and its ability to act as an effective chiral ligand make it a valuable tool for chemists in academia and industry. Further research into its potential biological activities could open up new avenues for its application in drug discovery and development.

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